molecular formula C13H14N2O B159730 1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol CAS No. 133681-83-1

1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol

Cat. No.: B159730
CAS No.: 133681-83-1
M. Wt: 214.26 g/mol
InChI Key: RPMHQMCNBGJITH-UHFFFAOYSA-N
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Description

1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a propynyl group attached to the nitrogen atom of the aminomethyl side chain, a methyl group at the 1-position, and a hydroxy group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 1-position can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.

    Hydroxylation: The hydroxy group at the 5-position can be introduced through electrophilic aromatic substitution using a suitable hydroxylating agent.

    Aminomethylation: The aminomethyl side chain can be introduced by reacting the indole derivative with formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

    Cyclization: Catalysts such as palladium or gold in the presence of suitable ligands.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted indole derivatives.

    Cyclization: Formation of fused ring systems.

Scientific Research Applications

1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson’s disease, due to its ability to inhibit monoamine oxidase enzymes.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol involves its interaction with specific molecular targets and pathways:

    Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.

    Neuroprotective Effects: The compound exerts neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis.

    Signal Transduction Modulation: The compound modulates various signal transduction pathways involved in cell survival, proliferation, and differentiation.

Comparison with Similar Compounds

1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol can be compared with other similar compounds, such as:

    Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease. Unlike rasagiline, this compound has additional hydroxy and methyl groups, which may contribute to its unique biological activities.

    Selegiline: Another monoamine oxidase inhibitor with similar therapeutic applications. selegiline is metabolized to amphetamine derivatives, whereas this compound does not produce such metabolites.

    Quinoline Derivatives: Compounds with a quinoline core structure that exhibit a wide range of biological activities. The indole core of this compound provides a different scaffold for drug development.

Properties

CAS No.

133681-83-1

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol

InChI

InChI=1S/C13H14N2O/c1-3-6-14-9-11-7-10-8-12(16)4-5-13(10)15(11)2/h1,4-5,7-8,14,16H,6,9H2,2H3

InChI Key

RPMHQMCNBGJITH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)O)C=C1CNCC#C

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C=C1CNCC#C

Synonyms

2-(N-(2-propynyl)-aminomethyl)-1-methyl-5-hydroxyindole
2-NPAMHI

Origin of Product

United States

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